4-Chloro-4'-hydroxybenzophenone

Description

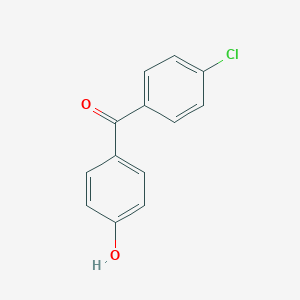

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUETVLNXAGWCDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104135-57-1 | |

| Record name | Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104135-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4047961 | |

| Record name | 4-Hydroxy-4'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42019-78-3, 104135-57-1 | |

| Record name | 4-Chloro-4′-hydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42019-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-4'-chlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042019783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxy-4'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-4'-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-4'-CHLOROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF9YB926A3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-4'-hydroxybenzophenone (CAS 42019-78-3)

This guide provides a comprehensive technical overview of 4-Chloro-4'-hydroxybenzophenone, a pivotal chemical intermediate in pharmaceutical and industrial synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis methodologies, spectral characterization, reactivity, and key applications of this versatile compound.

Introduction and Core Significance

This compound, with the CAS number 42019-78-3, is a substituted benzophenone that has garnered significant attention in organic synthesis.[1] It presents as a white to light brown crystalline powder.[1][2] This compound's bifunctional nature, featuring a hydroxyl group and a chloro-substituted aromatic ring bridged by a carbonyl group, underpins its utility as a versatile building block.[3]

Its most prominent role is as a key intermediate in the production of Fenofibrate, a widely prescribed medication for managing hyperlipidemia by reducing low-density lipoprotein (LDL) cholesterol and triglycerides.[1][2] Beyond this primary application, its unique chemical architecture lends itself to the synthesis of various other benzophenone derivatives, which find use as UV stabilizers, antimicrobial agents, and in materials science research.[4][5]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its handling, application, and the design of synthetic routes.

| Property | Value | Source(s) |

| Molecular Formula | C13H9ClO2 | [1][6] |

| Molecular Weight | 232.66 g/mol | [2][6][7] |

| Appearance | White to light brown crystalline powder | [1][2][8] |

| Melting Point | 177-181 °C | [2][5][9] |

| Boiling Point | 404.0 ± 30.0 °C at 760 mmHg | [1] |

| Density | ~1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 198.1 ± 24.6 °C | |

| Solubility | Slightly soluble in DMSO and Methanol | [9] |

| pKa | 7.68 ± 0.15 (Predicted) | [9] |

These properties, particularly its high melting and boiling points, indicate significant thermal stability, a crucial factor for its manufacturing and storage.[1] Proper storage requires a cool, dry, and well-ventilated environment to maintain its integrity.[10]

Synthesis Methodologies

The synthesis of this compound is primarily achieved through two classical and industrially significant reactions: Friedel-Crafts acylation and the Fries rearrangement.

Friedel-Crafts Acylation

This is one of the most common methods for synthesizing this compound.[3] It typically involves the reaction of phenol or its derivatives with p-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]

A notable advancement in this method is a one-pot synthesis starting from methyl-phenoxide and p-chlorobenzoyl chloride, which proceeds in two stages: a low-temperature acylation followed by a higher-temperature demethylation, resulting in high yield and purity.[3]

Experimental Protocol: Friedel-Crafts Acylation of Phenol

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add a suitable solvent such as methylene dichloride.[11]

-

Catalyst Addition: Charge anhydrous aluminum chloride (AlCl₃) into the flask.

-

Reactant Addition: Slowly add a solution of phenol in methylene dichloride to the stirred suspension at a controlled temperature, typically between 15°C and 35°C.[11]

-

Acylation: Add 4-chlorobenzoyl chloride dropwise to the reaction mixture while maintaining the temperature.[11]

-

Reaction Monitoring: Stir the reaction mixture for several hours, monitoring the progress by a suitable analytical technique (e.g., TLC).

-

Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Isolation: The product will precipitate. Isolate the solid by filtration and wash with cold water to remove residual acid and inorganic salts.

-

Purification: The crude product can be further purified by recrystallization.

Fries Rearrangement

The Fries rearrangement offers an alternative synthetic route, involving the rearrangement of a phenyl p-chlorobenzoate precursor in the presence of a catalyst.[6][12][13][14]

Experimental Protocol: Fries Rearrangement of Phenyl p-chlorobenzoate

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a heating mantle, add phenyl p-chlorobenzoate.

-

Catalyst Addition: Cautiously add anhydrous aluminum chloride to the reactant. The reaction is exothermic.

-

Heating: Heat the mixture to the desired temperature (e.g., 160°C) and maintain for the specified duration with continuous stirring.[6][12][14]

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.[14]

-

Isolation: The solid product will precipitate. Filter the solid under vacuum.

-

Washing: Wash the crude product with cold water.[14]

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent like industrial methylated spirits.[14]

Caption: Comparative workflows of the primary synthesis routes for this compound.

Purification

High purity is often a critical requirement, especially for pharmaceutical applications. A common and effective method for purifying crude this compound is through an acid-base extraction followed by recrystallization.[11]

Experimental Protocol: Purification via Acid-Base Extraction and Recrystallization

-

Dissolution: Dissolve the crude this compound in an aqueous solution of a base, such as sodium hydroxide, to form the sodium salt of the phenolate.[11]

-

Filtration: Filter the solution to remove any insoluble impurities.

-

Precipitation: Acidify the filtrate with a mineral acid, like hydrochloric acid, to precipitate the purified this compound.[11]

-

Isolation: Isolate the precipitated solid by filtration.

-

Washing: Wash the solid with water to remove any remaining salts.

-

Recrystallization: Further purify the product by recrystallizing from a suitable solvent (e.g., ethanol or an ethanol-water mixture).

-

Drying: Dry the purified crystals under vacuum.

Caption: Step-by-step workflow for the purification of this compound.

Spectral Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.[3]

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a DMSO-d6 solvent, the ¹H NMR spectrum typically shows a singlet for the hydroxyl proton at approximately δ 10.51 ppm.[3][15] The aromatic protons will appear as a series of multiplets in the aromatic region of the spectrum.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad peak corresponding to the O-H stretching of the hydroxyl group is expected. A sharp, strong peak for the C=O (carbonyl) stretching will also be prominent.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (232.66 g/mol ).[7] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observable in the molecular ion cluster.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three key functional components: the hydroxyl group, the chloro-substituted aromatic ring, and the carbonyl bridge.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a base. It can also undergo etherification reactions, a key step in the synthesis of Fenofibrate.

-

Chloro-substituted Ring: The chlorine atom is an electron-withdrawing group that deactivates the ring it is attached to towards electrophilic aromatic substitution. However, it can participate in nucleophilic aromatic substitution reactions under certain conditions.

-

Dual Functionality: This dual reactivity, with the hydroxyl group facilitating functionalization and the chloro group enabling substitution reactions, makes it a valuable and versatile intermediate in organic synthesis.

Safety and Handling

This compound is classified as an irritant.[7] It may cause skin irritation, serious eye irritation, and respiratory irritation.[7][16]

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety goggles, gloves, and a lab coat.[17]

-

Handling: Use in a well-ventilated area and avoid generating dust.[17] Wash hands thoroughly after handling.[17]

-

Stability: The compound is stable under normal conditions.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[10][17]

-

Hazardous Decomposition Products: Thermal decomposition can release irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[10]

Applications in Research and Drug Development

The primary and most well-documented application of this compound is as a crucial starting material for the synthesis of Fenofibrate.[1][2] However, its utility extends to other areas:

-

Pharmaceutical Synthesis: It serves as a precursor for other pharmaceutical compounds and is considered an impurity of Fenofibric acid.[6][9]

-

UV Absorption and Stabilization: Benzophenone derivatives are known for their ability to absorb UV radiation. This compound is used in the production of UV filters for sunscreens and cosmetics, and as a stabilizer in plastics and coatings to prevent photodegradation.[4][5]

-

Antioxidant and Biological Activity: Research has indicated that this compound can inhibit tyrosinase and act as a free radical scavenger, suggesting potential antioxidant properties.[18]

References

- Exploring this compound: Properties and Applic

- This compound synthesis - ChemicalBook. (URL: )

- Preparation of 4'-chloro-4-hydroxybenzophenone - PrepChem.com. (URL: )

- 4-Hydroxy-4'-chlorobenzophenone | C13H9ClO2 | CID 123504 - PubChem. (URL: )

- Preparation method of this compound - Eureka | P

- Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone - Quick Company. (URL: )

- This compound | 42019-78-3 - Benchchem. (URL: )

- A kind of preparation method of fenofibrate key intermediate this compound - P

- This compound CAS#: 42019-78-3 - ChemicalBook. (URL: )

- SAFETY DATA SHEET - this compound. (URL: )

- Material Safety Data Sheet - this compound, 98% - Cole-Parmer. (URL: )

- This compound | 42019-78-3 - ChemicalBook. (URL: )

- Application Notes and Protocols for the Synthesis of this compound via Fries Rearrangement - Benchchem. (URL: )

- This compound - Chem-Impex. (URL: )

- This compound(42019-78-3) 1H NMR spectrum - ChemicalBook. (URL: )

- 4-Chloro-4'-hydroxybenzophénone - Chem-Impex. (URL: )

- Navigating the Chemical Landscape: Properties and Applications of this compound - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (URL: )

- This compound - TargetMol. (URL: )

- Exploring the Chemical Properties and Applications of this compound. (URL: )

- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (URL: )

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 42019-78-3 [chemicalbook.com]

- 7. 4-Hydroxy-4'-chlorobenzophenone | C13H9ClO2 | CID 123504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. This compound CAS#: 42019-78-3 [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone [quickcompany.in]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. A kind of preparation method of fenofibrate key intermediate this compound - Eureka | Patsnap [eureka.patsnap.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. This compound(42019-78-3) 1H NMR [m.chemicalbook.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. This compound | TargetMol [targetmol.com]

(4-Chlorophenyl)(4-hydroxyphenyl)methanone structure

An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of (4-Chlorophenyl)(4-hydroxyphenyl)methanone

Abstract

(4-Chlorophenyl)(4-hydroxyphenyl)methanone, also known as 4-Hydroxy-4'-chlorobenzophenone, is a diaryl ketone of significant interest in pharmaceutical and chemical research. It is recognized as a key impurity and starting material in the synthesis of fenofibrate, a widely used lipid-regulating agent.[1][2][3][4][5] This guide provides a comprehensive technical overview of its molecular structure, solid-state conformation, synthesis via Friedel-Crafts acylation, and detailed protocols for its analytical characterization. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the causal relationships between its structure and its empirical properties.

Identification and Nomenclature

Accurate identification is the foundation of all scientific work. The compound is systematically cataloged under several identifiers across chemical databases and regulatory pharmacopoeias.

| Identifier | Value | Source(s) |

| IUPAC Name | (4-Chlorophenyl)(4-hydroxyphenyl)methanone | PubChem |

| CAS Number | 42019-78-3 | [6][7][8] |

| Molecular Formula | C₁₃H₉ClO₂ | [6][7][8] |

| Molecular Weight | 232.66 g/mol | [2][6][7] |

| Synonyms | 4-(4-chlorobenzoyl)phenol, 4-Hydroxy-4'-chlorobenzophenone, Fenofibrate Impurity A | [2][3][4][5] |

| Appearance | Light beige to gray crystals | [6] |

Molecular Structure and Solid-State Conformation

The functionality and reactivity of (4-Chlorophenyl)(4-hydroxyphenyl)methanone are direct consequences of its three-dimensional structure and the interplay of intermolecular forces in the solid state.

Covalent Structure

The core of the molecule is a benzophenone framework, where a central carbonyl group bridges two phenyl rings. One ring is substituted with a chlorine atom at the para-position (C4'), while the other is substituted with a hydroxyl group, also at the para-position (C4).

Caption: Covalent structure of (4-Chlorophenyl)(4-hydroxyphenyl)methanone.

Three-Dimensional Conformation

Contrary to a planar representation, the two aromatic rings are not coplanar. This steric twist is a hallmark of diaryl ketones. X-ray crystallography studies reveal a significant dihedral angle between the planes of the two rings, reported to be 55.55(1)°.[9] This non-planar conformation minimizes steric hindrance between the ortho-hydrogens of the two rings and influences the molecule's crystal packing and solubility.

Crystal Packing and Intermolecular Interactions

In the solid state, the molecules arrange into a highly ordered lattice. The crystal structure is monoclinic with the space group P21.[9][10] The packing is primarily governed by two key interactions:

-

Hydrogen Bonding: A classic intermolecular O-H···O hydrogen bond forms between the phenolic hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule. This interaction links the molecules into one-dimensional chains along the crystallographic b-axis.[9]

-

π–π Stacking: The aromatic rings of adjacent molecules engage in π–π stacking interactions, with centroid-to-centroid distances of approximately 3.62 Å, contributing to the overall stability of the crystal lattice.[10]

| Crystallographic Parameter | Value | Reference |

| Crystal System | Monoclinic | [9][10] |

| Space Group | P2₁ | [9][10] |

| Dihedral Angle | 55.55(1)° | [9] |

| C=O Bond Length | 1.225(8) Å | [9] |

| C-O (phenol) Bond Length | 1.347(7) Å | [9] |

Synthesis and Mechanistic Considerations

The most common and industrially relevant method for preparing this compound is the Friedel-Crafts acylation.[11][12] This reaction is a cornerstone of aromatic chemistry, involving the electrophilic substitution of an aromatic proton with an acyl group.

Primary Synthetic Route: Friedel-Crafts Acylation

The reaction involves treating phenol with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

Caption: Workflow for Friedel-Crafts acylation synthesis.

Mechanistic Rationale and Causality

The expertise in performing this synthesis lies in understanding its mechanistic nuances.

-

Electrophile Generation: The Lewis acid (e.g., AlCl₃) coordinates with the chlorine atom of the acyl chloride, forming a highly electrophilic acylium ion (or a polarized complex) that is poised to attack the electron-rich phenol ring.

-

Electrophilic Attack: Phenol is a strongly activated aromatic ring. The hydroxyl group is an ortho-, para-director. Due to steric hindrance from the bulky acylium ion, the attack predominantly occurs at the para-position, leading to the desired product.

-

Causality of Experimental Choices:

-

Catalyst Stoichiometry: More than one equivalent of Lewis acid is often required. This is because the phenolic -OH group and the product's carbonyl oxygen are both Lewis basic and will coordinate with the catalyst, temporarily deactivating it.[13]

-

Side Reactions: A significant challenge is competitive O-acylation, where the phenolic oxygen acts as a nucleophile to form an ester.[13] This pathway can be minimized by using higher temperatures and an excess of the Lewis acid catalyst, which can promote the Fries rearrangement of the ester byproduct back to the desired C-acylated ketone.[13]

-

Solvent Choice: An inert solvent like carbon disulfide or nitrobenzene is used to dissolve the reactants without participating in the reaction.[11]

-

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized representation and must be adapted and performed with appropriate safety precautions by qualified personnel.

-

Setup: Equip a three-necked, round-bottomed flask with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen).

-

Reagent Charging: Charge the flask with an inert solvent (e.g., nitrobenzene) and the Lewis acid catalyst (e.g., aluminum chloride, ~2.2 equivalents). Cool the mixture in an ice bath.

-

Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in the solvent and add it dropwise to the cooled catalyst suspension.

-

Phenol Addition: Dissolve phenol (1.0 equivalent) in the solvent and add it slowly to the reaction mixture, maintaining a low temperature.

-

Reaction: After addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for several hours until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl to hydrolyze the aluminum complexes.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structural Elucidation and Analytical Protocols

Confirming the structure of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods provides unambiguous proof of identity and purity.

Caption: Relationship between molecular structure and analytical signatures.

-

Nuclear Magnetic Resonance (¹H NMR): The spectrum will show distinct signals in the aromatic region (approx. 6.9-7.8 ppm). Protons on the hydroxyphenyl ring will appear as two doublets due to para-substitution, as will the protons on the chlorophenyl ring, but at different chemical shifts. A broad singlet corresponding to the phenolic -OH proton will also be present.

-

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups. Key vibrational bands include a strong, sharp absorption for the carbonyl (C=O) stretch (~1640-1660 cm⁻¹), a broad absorption for the hydroxyl (O-H) stretch (~3200-3400 cm⁻¹), and characteristic peaks for aromatic C-H and C=C bonds, as well as the C-Cl stretch.[14][15]

-

Mass Spectrometry (MS): Electron ionization MS will show a molecular ion peak (M⁺) at an m/z of 232. A crucial validation is the presence of an M+2 peak at m/z 234 with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a single chlorine atom.[2][16]

-

X-ray Crystallography: This is the definitive method for determining the solid-state structure, providing precise data on bond lengths, bond angles, and the critical dihedral angle between the phenyl rings.[9][10]

Physicochemical and Safety Data

Key Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 179 °C | [6] |

| pKa (phenolic proton) | 7.68 | [6] |

| Water Solubility | Insoluble | [6] |

| LogP (Partition Coeff.) | 3.59 | [6] |

Stability and Reactivity

The compound is stable under standard laboratory conditions.[6] It is incompatible with strong oxidizing agents. The phenolic hydroxyl group can undergo further reactions, such as etherification, which is the subsequent step in the synthesis of fenofibrate.[17]

Safety and Handling Protocol

-

Hazards: GHS classifications indicate that the compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] The toxicological properties have not been fully investigated.[6]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling.[6]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Minimize dust generation. Wash hands thoroughly after handling.[6]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances.[6]

Conclusion

The structure of (4-Chlorophenyl)(4-hydroxyphenyl)methanone is well-defined, characterized by a non-planar benzophenone core with key para-substituents that dictate its chemical behavior and solid-state architecture. Its synthesis via Friedel-Crafts acylation, while straightforward in principle, requires careful control to manage the reactivity of the phenolic substrate. The combination of spectroscopic and crystallographic data provides a complete and validated picture of this important pharmaceutical intermediate, ensuring its reliable use in research and drug development.

References

-

4-Chlorophenyl)(4-hydroxyphenyl)methanone - Advent Chembio. [Link]

-

(PDF) Crystal structure of (4-chlorophenyl)(4-hydroxyphenyl)methanone, C13H9ClO2. [Link]

-

Methanone, (4-chloro-2-hydroxyphenyl)(4-chlorophenyl)- | C13H8Cl2O2 | CID 10468165 - PubChem. [Link]

-

Crystal structure of (4-chlorophenyl)(4- hydroxyphenyl)methanone, C13H9ClO2 - ResearchGate. [Link]

-

Chemical Properties of Methanone, (4-chlorophenyl)(4-hydroxyphenyl)- (CAS 42019-78-3). [Link]

-

4-Hydroxy-4'-chlorobenzophenone | C13H9ClO2 | CID 123504 - PubChem. [Link]

- CA1282424C - Method for the preparation of fibrates - Google P

-

Methanone, (4-chlorophenyl)phenyl- - NIST WebBook. [Link]

-

[4-[(4-Chlorophenyl)-phenyl-methyl]piperazin-1-yl]-(2-hydroxyphenyl)methanone - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

- US3985783A - Process for ring acylation of phenols - Google P

-

Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC - PubMed Central. [Link]

-

friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY. [Link]

-

(4-Chlorophenyl)(4-hydroxyphenyl)methanone - Lead Sciences. [Link]

-

Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. [Link]

-

(4-Chlorophenyl)phenylmethanone - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]

-

Methanone, (4-chlorophenyl)(4-hydroxyphenyl)- - NIST WebBook. [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. [Link]

-

How can i perform Friedel crafts acylation with phenol? - ResearchGate. [Link]

-

Methanone, (4-chlorophenyl)phenyl- - NIST WebBook. [Link]

-

Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed. [Link]

-

Methanone, (4-hydroxyphenyl)phenyl- - NIST WebBook. [Link]

Sources

- 1. 42019-78-3|(4-Chlorophenyl)(4-hydroxyphenyl)methanone|BLD Pharm [bldpharm.com]

- 2. 4-Hydroxy-4'-chlorobenzophenone | C13H9ClO2 | CID 123504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-Chlorophenyl)(4-hydroxyphenyl)methanone [lgcstandards.com]

- 4. (4-Chlorophenyl)(4-hydroxyphenyl)methanone [lgcstandards.com]

- 5. (4-Chlorophenyl)(4-hydroxyphenyl)methanone [lgcstandards.com]

- 6. (4-Chlorophenyl)(4-hydroxyphenyl)-Methanone(42019-78-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. | Advent [adventchembio.com]

- 8. SmallMolecules.com | (4-Chlorophenyl)(4-hydroxyphenyl)methanone (100g) from BLD Pharmatech Ltd. | SmallMolecules.com [smallmolecules.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]

- 12. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methanone, (4-hydroxyphenyl)phenyl- [webbook.nist.gov]

- 16. Methanone, (4-chlorophenyl)(4-hydroxyphenyl)- [webbook.nist.gov]

- 17. CA1282424C - Method for the preparation of fibrates - Google Patents [patents.google.com]

4-Chloro-4'-hydroxybenzophenone molecular weight and formula

An In-Depth Technical Guide to 4-Chloro-4'-hydroxybenzophenone: Molecular Identity, Characterization, and Synthesis

Abstract

(4-Chlorophenyl)(4-hydroxyphenyl)methanone, commonly known as this compound, is a diaryl ketone of significant interest in medicinal chemistry and industrial organic synthesis. Its bifunctional structure, featuring a chlorinated phenyl ring and a hydroxylated phenyl ring connected by a carbonyl group, makes it a versatile chemical synthon.[1] This technical guide provides a comprehensive overview of its fundamental molecular properties, including its precise molecular formula and weight, methods for its characterization, established synthesis protocols, and its primary applications. The document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound, particularly its role as a critical intermediate in the synthesis of the lipid-lowering drug fenofibrate.[2][3][4][5]

Core Molecular Identifiers

The unambiguous identification of a chemical compound relies on a standardized set of identifiers. For this compound, these core attributes are summarized below. The molecular formula defines the elemental composition, while the molecular weight provides the mass of one mole of the substance, both of which are critical for stoichiometric calculations in synthesis and quantitative analysis.

| Identifier | Value | Source(s) |

| IUPAC Name | (4-chlorophenyl)-(4-hydroxyphenyl)methanone | [6] |

| Synonyms | 4-Hydroxy-4'-chlorobenzophenone, 4-(4-chlorobenzoyl)phenol | [6] |

| CAS Number | 42019-78-3 | [1][2][6][7][8] |

| Molecular Formula | C₁₃H₉ClO₂ | [2][3][6][8][9] |

| Molecular Weight | 232.66 g/mol | [2][3][6][9] |

| Exact Mass | 232.0291072 Da | [3][6][7] |

The structural arrangement of the atoms defined by the molecular formula is visualized in the diagram below.

Caption: Molecular structure of this compound (C₁₃H₉ClO₂).

Physicochemical Properties

The bulk properties of a compound are dictated by its molecular structure. These characteristics are essential for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.

| Property | Value | Source(s) |

| Physical State | White to light grey or beige-brown crystalline powder | [4][7][10] |

| Melting Point | 177-181 °C | [7][10][11] |

| Boiling Point | ~404 °C at 760 mmHg | [7][10] |

| Flash Point | ~198 °C | [7][10] |

| Solubility | Slightly soluble in DMSO and Methanol (sonication may be required) | [7][9][11] |

| Density | ~1.3 g/cm³ | [7][10] |

Synthesis and Characterization Workflow

The generation and verification of this compound involve a multi-step process encompassing synthesis, purification, and analytical confirmation. Understanding this workflow is crucial for producing high-purity material required for pharmaceutical applications.

Causality in Synthesis: The Friedel-Crafts Acylation

The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation.[12] This choice is dictated by the need to form a carbon-carbon bond between an aromatic ring (phenol) and an acyl group (p-chlorobenzoyl chloride).

Mechanism Rationale : The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates with the acyl chloride, making the carbonyl carbon highly electrophilic.[1] This potent electrophile is then attacked by the electron-rich phenol ring. The substitution occurs preferentially at the para position relative to the hydroxyl group due to the strong activating and directing effects of the -OH group, leading to the desired product isomer with high selectivity.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Step-by-Step Methodology:

-

Reactor Setup : Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

-

Solvent and Catalyst Addition : Charge the flask with a suitable inert solvent, such as ethylene dichloride or o-dichlorobenzene.[1][12] Under a nitrogen atmosphere, slowly add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) while stirring.

-

Acylating Agent : In a separate flask, dissolve p-chlorobenzoyl chloride (1.0 equivalent) in the chosen solvent. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining a low temperature (0-5 °C) with an ice bath.

-

Nucleophile Addition : Slowly add a solution of phenol (1.0 equivalent) in the same solvent to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 10 °C.

-

Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and stir for 5-8 hours.[12] The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching and Workup : Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification : Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate. The solvent is removed under reduced pressure.

-

Recrystallization : The crude product is purified by recrystallization from a suitable solvent like methanol to yield the final product as a crystalline solid.[12]

Protocol Validation: Characterization and Quality Control

Every synthesis must be validated to confirm the identity and purity of the final product.

-

Mass Spectrometry (MS) : This is the definitive technique for confirming molecular weight. The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular ion peak [M]+ would be expected around m/z 232, corresponding to the molecular weight. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a corresponding [M+2]+ peak, providing unequivocal confirmation of the presence of one chlorine atom.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to confirm the molecular structure by probing the chemical environment of the hydrogen atoms. The spectrum for this compound would show distinct signals for the aromatic protons on both phenyl rings and a characteristic singlet for the hydroxyl proton.[1]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is employed to determine the purity of the compound. By comparing the retention time of the synthesized product to that of a certified reference standard, its identity can be confirmed. The area of the product peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity, which should typically be ≥98% for use as a pharmaceutical intermediate.[8][13]

The integrated workflow from synthesis to final product validation is illustrated below.

Caption: Workflow for the synthesis and characterization of this compound.

Applications in Research and Drug Development

The primary industrial application of this compound is its role as a key starting material in the multi-step synthesis of Fenofibrate, a widely prescribed fibric acid derivative used to treat hypercholesterolemia and hypertriglyceridemia.[2][3] It is also identified as Fenofibrate EP Impurity A or Fenofibrate USP Related Compound A.[2][4]

Beyond this principal use, its inherent chemical structure lends it to other applications:

-

UV Absorption : Like other benzophenone derivatives, it can absorb UV radiation, suggesting its utility as a UV filter in cosmetic formulations or as a stabilizer in plastics to prevent photodegradation.[1][14]

-

Biological Activity : Research has indicated that this compound possesses intrinsic biological activity, including the ability to inhibit the tyrosinase enzyme and act as an antioxidant.[9]

Conclusion

This compound is a well-characterized organic compound with the molecular formula C₁₃H₉ClO₂ and a molecular weight of 232.66 g/mol . Its synthesis is reliably achieved through Friedel-Crafts acylation, and its identity and purity are confirmed using standard analytical techniques such as mass spectrometry and chromatography. The compound's significance is firmly rooted in its indispensable role as a precursor in the pharmaceutical industry, particularly for the production of fenofibrate. The technical data and protocols outlined in this guide provide a solid foundation for researchers and developers working with this versatile chemical intermediate.

References

-

4-Hydroxy-4'-chlorobenzophenone | C13H9ClO2 | CID 123504 . PubChem, National Center for Biotechnology Information. [Link]

-

This compound . LookChem. [Link]

-

4-Chloro-4-Hydroxy Benzophenone . Sihauli Chemicals Private Limited. [Link]

-

This compound . ChemBK. [Link]

-

Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction . International Journal for Research in Applied Science & Engineering Technology (IJRASET), vol. 8, no. IV, 2020. [Link]

-

Preparation method of this compound . Patsnap. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 42019-78-3 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Chloro-4-Hydroxy Benzophenone - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 5. 42019-78-3|(4-Chlorophenyl)(4-hydroxyphenyl)methanone|BLD Pharm [bldpharm.com]

- 6. 4-Hydroxy-4'-chlorobenzophenone | C13H9ClO2 | CID 123504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. scbt.com [scbt.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. nbinno.com [nbinno.com]

- 11. chembk.com [chembk.com]

- 12. ijraset.com [ijraset.com]

- 13. chemscene.com [chemscene.com]

- 14. chemimpex.com [chemimpex.com]

Introduction: The Analytical Imperative for 4-Chloro-4'-hydroxybenzophenone

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Chloro-4'-hydroxybenzophenone

This compound is a pivotal chemical intermediate, notably in the synthesis of the lipid-lowering drug fenofibrate and high-performance polymers like Poly Ether Ketone (PEK).[1] Its molecular architecture, featuring two distinct monosubstituted benzene rings bridged by a ketone, presents a rich analytical challenge. The precise characterization of this molecule is non-negotiable for ensuring the purity of raw materials and the integrity of final products in pharmaceutical and materials science applications.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the unambiguous structural elucidation of this compound. This guide provides a detailed exploration of its ¹H and ¹³C NMR spectra, moving beyond mere data reporting to explain the underlying physicochemical principles that govern the observed spectral features. We will dissect the influence of the electron-donating hydroxyl group, the electron-withdrawing chloro and carbonyl groups, and the resulting electronic asymmetry on the chemical shifts and coupling patterns of the molecule.

This document is structured to serve as a practical reference for researchers and quality control professionals, offering not only a complete spectral assignment but also a robust, field-tested protocol for data acquisition.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for clear spectral assignment. The following structure and numbering scheme will be used throughout this guide.

Caption: Molecular structure and numbering of this compound.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The key to interpretation lies in understanding how the electronic character of the substituents (-OH, -Cl, -C=O) influences the magnetic shielding of adjacent protons.

-

Electron-Donating Groups (EDG): The hydroxyl (-OH) group is a strong EDG via resonance. It increases electron density on the aromatic ring, particularly at the ortho (C2', C6') and para (C4') positions. This increased electron density creates a stronger local magnetic field that opposes the applied external field, resulting in increased shielding and an upfield (lower ppm) shift of the proton signals.

-

Electron-Withdrawal Groups (EWG): The carbonyl (-C=O) group and the chlorine (-Cl) atom are EWGs. The carbonyl group withdraws electron density through both induction and resonance, strongly deshielding the ortho protons (H2, H6, H2', H6'). The chlorine atom withdraws electron density primarily through induction due to its high electronegativity, causing deshielding of nearby protons. This decreased electron density reduces the local opposing magnetic field, leading to a downfield (higher ppm) shift.

Spectral Data and Assignments

The ¹H NMR spectrum, typically recorded in DMSO-d₆ at 400 MHz, reveals a distinct set of signals corresponding to the aromatic and hydroxyl protons.[2]

Table 1: ¹H NMR Data for this compound (400 MHz, DMSO-d₆)

| Signal Label | Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| A | -OH | 10.51 | Singlet (s) | - | 1H |

| B | H2, H6 | 7.69 | Doublet (d) | ~8.5 (typical) | 2H |

| C | H3, H5 | ~7.55 (expected) | Doublet (d) | ~8.5 (typical) | 2H |

| D | H2', H6' | ~7.60 (expected) | Doublet (d) | ~8.8 (typical) | 2H |

| E | H3', H5' | 6.85 | Doublet (d) | ~8.8 (typical) | 2H |

Note: Signals for H3, H5 and H2', H6' are often close and may overlap. The provided data[2] simplifies the aromatic region into two main doublets. A more detailed analysis is presented below.

In-Depth Signal Interpretation

-

Signal A (δ 10.51, 1H, s, -OH): This downfield singlet is characteristic of a phenolic hydroxyl proton. Its position far downfield is a direct consequence of hydrogen bonding with the DMSO solvent, which significantly deshields the proton. In non-hydrogen-bonding solvents like CDCl₃, this peak would appear further upfield and would likely be broader.

-

Signals from the Chloro-substituted Ring (Ring A):

-

H2, H6 (Signal B, δ 7.69, 2H, d): These protons are ortho to the strongly electron-withdrawing carbonyl group and meta to the chlorine atom. The dominant deshielding effect comes from the carbonyl group, placing them significantly downfield. They appear as a doublet due to coupling with their respective neighbors, H3 and H5 (ortho-coupling, ³JHH).

-

H3, H5 (Signal C, ~δ 7.55): These protons are meta to the carbonyl group and ortho to the chlorine atom. They are less deshielded than H2/H6. They appear as a doublet due to ortho-coupling with H2 and H6, respectively.

-

-

Signals from the Hydroxy-substituted Ring (Ring B):

-

H2', H6' (Signal D, ~δ 7.60): These protons are ortho to the carbonyl group and meta to the hydroxyl group. The powerful deshielding from the adjacent carbonyl group is the primary influence, shifting them downfield.

-

H3', H5' (Signal E, δ 6.85, 2H, d): These protons are meta to the carbonyl group and, critically, ortho to the strong electron-donating hydroxyl group. The resonance effect of the -OH group provides significant shielding, shifting this signal substantially upfield compared to all other aromatic protons.[2] They appear as a doublet due to ortho-coupling with H2' and H6'.

-

The clear separation between the upfield doublet at 6.85 ppm and the downfield signals is the most telling feature of the ¹H NMR spectrum, immediately confirming the presence of the electron-rich, hydroxy-substituted ring.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H data by providing a direct count of non-equivalent carbon atoms and insight into their electronic environments. The same principles of shielding and deshielding apply.

Spectral Data and Assignments

The proton-decoupled ¹³C NMR spectrum in DMSO-d₆ at 100 MHz shows the expected signals for the 9 distinct carbon environments.[2]

Table 2: ¹³C NMR Data for this compound (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assigned Carbon(s) | Rationale for Assignment |

| 194.2 | C7 (C=O) | Carbonyl carbon, highly deshielded by the double bond to oxygen. |

| 161.9 (reported as 159.1) | C4' (C-OH) | Ipso-carbon attached to the highly electronegative oxygen; strong EDG effect.[2] |

| 138.4 | C4 (C-Cl) | Ipso-carbon attached to chlorine; deshielded by induction.[2] |

| 137.3 | C1' | Ipso-carbon attached to the carbonyl, deshielded. |

| 132.3 | C2', C6' | Ortho to carbonyl, deshielded. |

| 131.3 | C2, C6 | Ortho to carbonyl, deshielded. |

| 128.8 | C3, C5 | Ortho to chlorine, meta to carbonyl. |

| 128.5 | C1 | Ipso-carbon attached to carbonyl, deshielded. |

| 115.3 | C3', C5' | Ortho to hydroxyl group, strongly shielded by resonance. |

In-Depth Signal Interpretation

-

Carbonyl Carbon (C7, δ 194.2): The signal at the lowest field is unequivocally the carbonyl carbon. Its extreme downfield shift is a hallmark of sp²-hybridized carbons double-bonded to an electronegative oxygen atom.[2]

-

Ipso-Carbons: These are the carbons directly attached to a substituent.

-

C4' (C-OH, δ ~161.9): This carbon, attached to the hydroxyl group, is significantly deshielded by the electronegativity of the oxygen atom.[2]

-

C4 (C-Cl, δ 138.4): The carbon bearing the chlorine is deshielded due to the inductive effect of the halogen.[2]

-

C1' and C1: These carbons, attached to the carbonyl group, are also deshielded and appear in the downfield region of the aromatic carbons.

-

-

Aromatic Carbons:

-

The most upfield aromatic signal (C3', C5', δ 115.3 ) corresponds to the carbons ortho to the electron-donating -OH group. This significant shielding is a classic indicator of an activated aromatic ring.

-

The remaining signals between δ 128-133 ppm belong to the other aromatic carbons (C2/C6, C3/C5, and C2'/C6'). Their precise assignment requires more advanced 2D NMR techniques (like HMBC/HSQC) but can be reasonably predicted based on the additive effects of the substituents. Carbons ortho to the carbonyl group (C2, C6, C2', C6') are expected to be the most deshielded among this group.

-

Part 3: Experimental Protocol for NMR Data Acquisition

This section outlines a self-validating methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Materials and Instrumentation

-

Sample: this compound (>99% purity)

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D

-

Internal Standard: Tetramethylsilane (TMS)

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer

-

NMR Tubes: 5 mm high-precision tubes

Step-by-Step Workflow

-

Sample Preparation: a. Accurately weigh approximately 10-15 mg of the sample directly into a clean, dry vial. b. Add ~0.7 mL of DMSO-d₆ to the vial. c. Gently vortex or sonicate the mixture until the sample is fully dissolved.[3] A clear, particulate-free solution is required. d. Using a pipette with a cotton plug, transfer the solution into a 5 mm NMR tube. e. Add a minimal amount of TMS if the solvent does not already contain it. f. Cap the NMR tube securely.

-

Instrument Setup and Calibration: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆. c. Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is the target. d. Set the sample temperature, typically 298 K (25 °C).

-

¹H NMR Acquisition: a. Load standard proton acquisition parameters. b. Set the spectral width to cover a range of approximately -2 to 12 ppm. c. Use a 30° or 45° pulse angle to ensure adequate relaxation between scans. d. Set the relaxation delay (d1) to at least 1-2 seconds. e. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. f. Process the data with Fourier transformation, phase correction, and baseline correction. g. Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual DMSO peak to ~2.50 ppm. h. Integrate all signals and pick the peaks.

-

¹³C NMR Acquisition: a. Load standard carbon acquisition parameters with proton decoupling (e.g., zgpg30). b. Set the spectral width to cover a range of approximately 0 to 220 ppm. c. Use a 30° pulse angle. d. Set a relaxation delay of at least 2 seconds. e. Acquire a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. f. Process the data similarly to the ¹H spectrum. g. Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the DMSO-d₆ solvent peak to ~39.52 ppm.

Workflow Visualization

Sources

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-4'-hydroxybenzophenone

Introduction: The Analytical Imperative for Substituted Benzophenones

4-Chloro-4'-hydroxybenzophenone is a key chemical intermediate, notably in the synthesis of the lipid-lowering drug fenofibrate, and serves as a crucial building block in polymer chemistry.[1] Its structure, featuring two distinct phenyl rings linked by a carbonyl group, presents a compelling case for mass spectrometric analysis. The presence of a hydroxyl group and a chlorine atom on opposite rings creates a molecule with specific, predictable fragmentation patterns that are highly dependent on the ionization technique employed.

This guide provides an in-depth exploration of the mass spectrometric fragmentation of this compound. As a senior application scientist, my objective is not merely to present data, but to illuminate the mechanistic reasoning behind the observed fragmentation pathways. Understanding these cleavages is paramount for unambiguous structural confirmation, impurity profiling in pharmaceutical manufacturing, and metabolite identification in drug development. We will dissect the fragmentation under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) conditions, providing the foundational knowledge required for robust analytical method development.

Part 1: Electron Ionization (EI) Mass Spectrometry – The Hard Fragmentation Signature

Electron Ionization is a high-energy technique that imparts significant internal energy to the analyte molecule, resulting in extensive and often complex fragmentation. This "hard" ionization is invaluable for creating a reproducible, library-searchable "fingerprint" of the molecule, making it a cornerstone of gas chromatography-mass spectrometry (GC-MS) workflows.[2]

The Electron Ionization Fragmentation Mechanism

Upon entering the EI source, this compound (molecular weight ~232.66 g/mol [3]) is bombarded with high-energy electrons (typically 70 eV). This results in the ejection of an electron, forming a high-energy molecular radical cation, [M]•+, at m/z 232 (for ³⁵Cl) and m/z 234 (for ³⁷Cl), with the characteristic ~3:1 isotopic pattern for a single chlorine atom.[4] This radical cation is unstable and rapidly undergoes fragmentation.

The primary fragmentation pathway for benzophenones is α-cleavage, which is the cleavage of the bond adjacent to the carbonyl group.[5] This is the most favorable initial fragmentation step as it leads to the formation of stable acylium ions.

-

Formation of the Chlorobenzoyl Cation: The bond between the carbonyl carbon and the hydroxylated phenyl ring cleaves, localizing the charge on the chlorine-containing fragment. This generates the 4-chlorobenzoyl acylium ion at m/z 139/141 . This is often the base peak or one of the most intense peaks in the spectrum, as the acylium ion is resonance-stabilized. The corresponding 4-hydroxyphenyl radical is lost as a neutral species.

-

Formation of the Hydroxybenzoyl Cation: Alternatively, cleavage of the bond between the carbonyl carbon and the chlorinated phenyl ring yields the 4-hydroxybenzoyl acylium ion at m/z 121 . The 4-chlorophenyl radical is the neutral loss. The relative abundance of this peak compared to the m/z 139 peak provides insight into the relative stability of the resulting acylium ions and the lability of the C-C bonds.

-

Secondary Fragmentation: The 4-chlorobenzoyl cation (m/z 139/141) can further fragment by losing carbon monoxide (CO), a common fragmentation pathway for acylium ions, to produce the 4-chlorophenyl cation at m/z 111/113 . Similarly, the 4-hydroxybenzoyl cation (m/z 121) can lose CO to form the 4-hydroxyphenyl cation at m/z 93 , which can subsequently lose a hydrogen radical to form a benzyne-type radical cation at m/z 92.

Data Presentation: Characteristic EI Fragment Ions

The following table summarizes the key ions observed in the EI mass spectrum of this compound, based on data from the NIST Mass Spectrometry Data Center.[4][6]

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Ion Type | Notes |

| 232 / 234 | [C₁₃H₉ClO₂]•+ | Molecular Ion | Exhibits characteristic 3:1 isotopic pattern for one chlorine atom. |

| 139 / 141 | [C₇H₄ClO]+ | 4-Chlorobenzoyl Cation | Often the base peak. Result of α-cleavage. |

| 121 | [C₇H₅O₂]+ | 4-Hydroxybenzoyl Cation | Result of alternative α-cleavage. |

| 111 / 113 | [C₆H₄Cl]+ | 4-Chlorophenyl Cation | Loss of CO from the m/z 139/141 ion. |

| 93 | [C₆H₅O]+ | 4-Hydroxyphenyl Cation | Loss of CO from the m/z 121 ion. |

Visualization: EI Fragmentation Pathway

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocol: GC-EI-MS Analysis

This protocol is designed as a self-validating system for the routine analysis of this compound.

-

Sample Preparation:

-

Accurately weigh ~1 mg of the this compound standard or sample.

-

Dissolve in 1 mL of a volatile, high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.[7]

-

Perform a serial dilution to a working concentration of approximately 1-10 µg/mL. The goal is to avoid detector saturation while ensuring a strong signal.

-

Transfer the final solution to a 2 mL glass autosampler vial.[7]

-

-

Instrumentation & Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MS or equivalent.[8]

-

GC Column: A non-polar or semi-polar column is ideal. A 30 m x 250 µm x 0.25 µm HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) column is a robust choice for this type of analyte.[8]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Injection: 1 µL injection volume in splitless mode to maximize sensitivity.

-

Inlet Temperature: 280 °C to ensure rapid and complete vaporization.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 5 minutes to ensure elution of all components.

-

-

MS Transfer Line Temperature: 280 °C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Full Scan.

-

Scan Range: m/z 40-450. This range will capture all relevant fragments and the molecular ion.

-

Part 2: Electrospray Ionization (ESI) Tandem MS – The Soft Fragmentation Signature

Electrospray Ionization is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation.[9] This makes it ideal for determining the molecular weight of the intact analyte. Structural information is then obtained by selecting the molecular ion (the precursor ion) and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Negative Ion Mode ([M-H]⁻) Fragmentation

For a phenolic compound like this compound, negative ion mode ESI is highly effective. The acidic phenolic proton is readily abstracted in the ESI source, forming an intense deprotonated molecule, [M-H]⁻, at m/z 231.[10]

When the [M-H]⁻ precursor ion is selected and subjected to CID, the fragmentation is directed by the site of deprotonation.

-

Primary Fragmentation: The most facile fragmentation is the cleavage of the C-C bond adjacent to the carbonyl group, similar to EI, but the charge remains on the phenoxide fragment.

-

Cleavage yielding the 4-chlorophenoxide anion at m/z 128/130 . This involves the loss of a neutral hydroxybenzoyl ketene fragment.

-

A significant fragmentation pathway involves the loss of the chlorine atom as a chloride anion (Cl⁻ at m/z 35/37 ), leaving a neutral radical species.[10] This is a characteristic fragmentation for chlorinated compounds in negative mode.

-

-

Other Fragments: Loss of a neutral HCl molecule can also occur, leading to a fragment at m/z 195 .[10]

Data Presentation: Characteristic ESI⁻ Fragment Ions

| Precursor Ion m/z | Product Ion m/z | Proposed Ion Structure / Neutral Loss | Notes |

| 231 | 195 | [C₁₃H₈O₂]⁻ (Loss of HCl) | Characteristic loss for chlorinated compounds. |

| 231 | 128 / 130 | [C₆H₄ClO]⁻ (4-chlorophenoxide) | Cleavage adjacent to the carbonyl. |

| 231 | 35 / 37 | Cl⁻ | Direct loss of the chloride anion.[10] |

Visualization: ESI⁻ Fragmentation Pathway

Caption: Proposed ESI⁻ fragmentation of this compound.

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive ion mode, protonation occurs predominantly on the most basic site, the carbonyl oxygen. This creates an even-electron [M+H]⁺ ion at m/z 233/235. The fragmentation of these protonated benzophenones is well-characterized.

-

Primary Fragmentation: As with EI, the fragmentation is dominated by the cleavage of the C-C bonds flanking the protonated carbonyl group.

-

Loss of a neutral benzene molecule from the hydroxylated ring results in the formation of the 4-chlorobenzoyl cation at m/z 139/141 .

-

Loss of a neutral chlorobenzene molecule from the chlorinated ring yields the 4-hydroxybenzoyl cation at m/z 121 .

-

The relative ratio of these two product ions is highly diagnostic and can be used to distinguish isomers.

Data Presentation: Characteristic ESI⁺ Fragment Ions

| Precursor Ion m/z | Product Ion m/z | Proposed Ion Structure | Neutral Loss |

| 233 / 235 | 139 / 141 | 4-Chlorobenzoyl Cation | C₆H₅OH (Phenol) |

| 233 / 235 | 121 | 4-Hydroxybenzoyl Cation | C₆H₅Cl (Chlorobenzene) |

Visualization: ESI⁺ Fragmentation Pathway

Sources

- 1. ijraset.com [ijraset.com]

- 2. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 3. 4-Hydroxy-4'-chlorobenzophenone | C13H9ClO2 | CID 123504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methanone, (4-chlorophenyl)(4-hydroxyphenyl)- [webbook.nist.gov]

- 5. mzCloud – 4 4 Dihydroxybenzophenone [mzcloud.org]

- 6. Methanone, (4-chlorophenyl)(4-hydroxyphenyl)- [webbook.nist.gov]

- 7. Formaldehyde [webbook.nist.gov]

- 8. This compound | 42019-78-3 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Methanone, (4-chlorophenyl)phenyl- [webbook.nist.gov]

Physical properties of 4-Chloro-4'-hydroxybenzophenone (melting point, solubility)

An In-depth Technical Guide to the Physical Properties of 4-Chloro-4'-hydroxybenzophenone

Abstract

(4-Chlorophenyl)(4-hydroxyphenyl)methanone, commonly known as this compound (4,4'-CHBP), is a synthetic compound of significant interest in medicinal chemistry and organic synthesis. It serves as a crucial intermediate in the production of the lipid-lowering drug fenofibrate and other valuable chemical entities.[1][2][3] An accurate understanding of its physical properties, particularly melting point and solubility, is paramount for researchers, scientists, and drug development professionals to ensure process optimization, purity assessment, and effective formulation. This technical guide provides a comprehensive overview of these key physicochemical characteristics, detailing established data and providing robust, field-proven protocols for their experimental determination.

Introduction: The Significance of this compound

This compound (CAS No: 42019-78-3) is a white to pale beige crystalline powder with the molecular formula C₁₃H₉ClO₂ and a molecular weight of 232.66 g/mol .[1][4][5] Its utility extends beyond being a synthetic precursor; it is also employed in the production of UV filters and stabilizers for cosmetics and polymers due to its excellent photostability.[4] The bifunctional nature of the molecule—featuring a reactive hydroxyl group and a halogenated phenyl ring—makes it a versatile building block.

For professionals in drug development and process chemistry, precise knowledge of its physical properties is not merely academic.

-

Melting Point is a critical indicator of purity. A sharp, well-defined melting range is characteristic of a pure compound, whereas impurities typically cause a depression and broadening of this range.

-

Solubility dictates the choice of solvents for synthesis, reaction work-up, purification (especially crystallization), and formulation of the final active pharmaceutical ingredient (API).[6] Inadequate solubility data can lead to suboptimal reaction yields, inefficient purification, and challenges in developing viable dosage forms.

This guide provides both the foundational data and the practical methodologies required to handle and characterize this important intermediate with scientific rigor.

Melting Point: A Criterion for Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The accepted melting point for this compound is consistently reported within the range of 177°C to 182°C.

Reported Melting Point Data

The following table summarizes the melting point data for this compound as reported by various chemical suppliers and databases.

| Source | Reported Melting Point (°C) | Purity Specification |

| Tokyo Chemical Industry (TCI) | 178.0 - 181.0 | >98.0% (GC) |

| Chem-Impex | 177 - 181 | ≥ 99% (GC) |

| Vihita Bio-Chem Pvt. Ltd. | 176 - 182 | >98.0% (HPLC) |

| Hebei Medipharm Co., Ltd. | 177 - 181 | Not Specified |

| ChemicalBook | 175.4 | Not Specified |

Table 1: Summary of reported melting point values for this compound.[4][7][8][9]

The slight variations are expected and depend on the purity of the sample and the specific methodology used for determination.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes the determination of a melting point range using a modern digital melting point apparatus, a standard and reliable method in research laboratories.[10][11]

Expertise & Causality: The key to an accurate measurement is a slow heating rate (1-2°C per minute) near the anticipated melting point. Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, resulting in a reading that lags behind the actual temperature of the block and an artificially wide or inaccurate melting range. A preliminary, rapid determination is often performed to find an approximate melting point, saving time during the subsequent, precise measurements.[10]

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Tap the open end of a glass capillary tube into the powder, forcing a small amount of the sample into the tube.

-

Compact the sample into the sealed end of the capillary by tapping the bottom of the tube on a hard surface or by dropping it down a long glass tube.[10] The packed sample should be 2-3 mm in height.

-

-

Apparatus Setup:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is unknown, set a rapid heating ramp (e.g., 10-20°C/minute) to get a preliminary value.[10]

-

For an accurate measurement, set the starting temperature to at least 20°C below the expected melting point (approx. 155°C for 4,4'-CHBP).

-

Set the heating ramp rate to 1-2°C per minute.

-

-

Measurement & Observation:

-

Observe the sample through the viewing lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating and observing. Record the temperature at which the last solid crystal disappears (the completion of melting).

-

The recorded values constitute the melting point range (e.g., 178.5°C - 180.0°C).

-

Allow the apparatus to cool before running subsequent samples. Always use a fresh capillary tube for each measurement.[12]

-

Trustworthiness (Self-Validation): To ensure the accuracy of the apparatus, its thermometer should be calibrated using certified melting point standards (e.g., pure urea or cinnamic acid) with well-known, sharp melting points.[10] Performing the determination in duplicate or triplicate until consistent values are obtained further validates the result.

Workflow for Melting Point Determination

Caption: A generalized workflow for determining melting point via the capillary method.

Solubility Profile

Solubility is a critical parameter, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. The principle of "like dissolves like" is a useful heuristic; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[13]

Reported Solubility Data

Quantitative, temperature-dependent solubility data for this compound is not extensively published. However, qualitative and some quantitative data have been compiled from various sources.

| Solvent | Temperature | Solubility | Classification | Source |

| Dimethyl Sulfoxide (DMSO) | Ambient | 60 mg/mL | Soluble | [6][14] |

| N,N-Dimethylformamide (DMF) | Ambient | - | Very Soluble | [6] |

| Acetone | Ambient | - | Soluble | [15] |

| Ethanol | Ambient | - | Soluble | [15] |

| Methanol | Ambient | - | Soluble | [6] |

| Toluene & Acetone Mix | Refluxing | - | Soluble (for crystallization) | [6] |

| Glacial Acetic Acid | Ambient | - | Sparingly Soluble | [6] |

| Chloroform | Ambient | - | Very Slightly Soluble | [6] |

| Water | Ambient | - | Practically Insoluble | [6][15] |

Table 2: Summary of available solubility data for this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[13] It involves agitating an excess of the solid compound with the solvent for a sufficient time to allow the system to reach thermodynamic equilibrium.

Expertise & Causality: The most critical factor in this protocol is ensuring that true equilibrium has been reached.[16] Insufficient agitation time can lead to an undersaturated solution and an erroneously low solubility value. Equilibrium is confirmed by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until the value remains constant.[6] Subsequent separation of the undissolved solid must be done carefully to avoid introducing solid particles into the sample for analysis, which would falsely inflate the measured concentration. Centrifugation followed by filtration through a chemically inert syringe filter is a robust method.[13]

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. "Excess" means that solid material should remain visible after the equilibration period.

-

Accurately pipette a known volume of the desired solvent (e.g., 2.0 mL) into each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or shaking water bath (e.g., set to 25°C or 37°C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours).[6]

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vials to stand briefly to let the excess solid settle.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm chemically inert (e.g., PTFE) syringe filter into a clean vial. This step removes any remaining microscopic particles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution to a suitable concentration with the same solvent. The dilution factor must be recorded.

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[6]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Calculate the concentration in the original saturated solution by multiplying the result by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was made.

-

Trustworthiness (Self-Validation): The method is validated by approaching equilibrium from two directions: dissolution (as described above) and precipitation (by preparing a supersaturated solution at a higher temperature and allowing it to equilibrate at the target temperature). If both methods yield the same solubility value, it confirms a true thermodynamic equilibrium was reached.[16]

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Safety and Handling

According to safety data sheets, this compound may cause skin, eye, and respiratory tract irritation.[5][8][17] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[17][18] Work should be conducted in a well-ventilated area or a fume hood to minimize dust generation and inhalation.[8][17]

Conclusion